N1-(1,4-二氧杂螺[4.4]壬烷-2-基甲基)-N2-(1-苯乙基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of spirocyclic compounds, closely related to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide, involves multiple steps including furan oxidative spirocyclization, Sharpless asymmetric dihydroxylation, Weinreb ketone synthesis, and Yamaguchi esterification. An efficient synthesis route achieving a 17.3% overall yield over 11 linear steps has been documented for the 1,6-dioxaspiro[4.4]nonan-2-one motif, a core structure in related compounds (Zhang & Nan, 2017). Novel synthetic approaches have also been developed for di- and mono-oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, highlighting the versatility in synthesizing complex oxalamides (Mamedov et al., 2016).
Molecular Structure Analysis
Crystal structure determination by single-crystal X-ray diffraction has been used to elucidate the molecular structures of related spirocyclic compounds. For instance, the structure of 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate provides insight into the spatial arrangement of spirocyclic compounds, showing a planar furan ring, a chair conformation cyclohexane ring, and benzene rings (Wang et al., 2011).
Chemical Reactions and Properties
Spirocyclic compounds undergo a variety of chemical reactions, including ring-opening and functionalization processes. Directed ring-opening of 1,5-dioxaspiro[3.2]hexanes to form 2,2-disubstituted oxetanes illustrates the reactivity of spirocyclic frameworks under specific conditions, showcasing the influence of Lewis acidic nucleophiles (Taboada et al., 2003).
科学研究应用
草酸盐尿症的治疗应用
- 针对原发性草酸盐尿症1型(PH1),一种罕见的遗传性疾病,新兴疗法包括RNAi治疗靶向肝酶以阻断草酸盐产生,这表明特定化合物可能在治疗干预中发挥作用(Dejban & Lieske, 2022)。
内分泌表现
- PH1中的内分泌紊乱包括非甲状旁腺激素介导的高钙血症、草酸盐性骨病、原发性甲状腺功能减退症和性腺功能减退症,表明特定化合物可能影响内分泌途径的生化相互作用(Murad & Eisenberg, 2017)。
药代动力学和药效动力学
- 对RNAi治疗药物Lumasiran的研究强调了了解药物开发和治疗中的药代动力学和药效动力学的重要性,这对于设计用于特定治疗干预的化合物至关重要(Gansner et al., 2022)。
药物中氮杂环的重要性
- 对FDA批准的药物进行分析显示,59%的独特小分子药物含有氮杂环,这表明结构组分如氮杂环在药物中的重要性,这可能与设计和功能复杂化合物的相关(Vitaku et al., 2014)。
安全和危害
属性
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-13(14-7-3-2-4-8-14)20-17(22)16(21)19-11-15-12-23-18(24-15)9-5-6-10-18/h2-4,7-8,13,15H,5-6,9-12H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAPMWIOURNASK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。